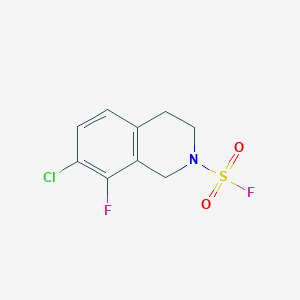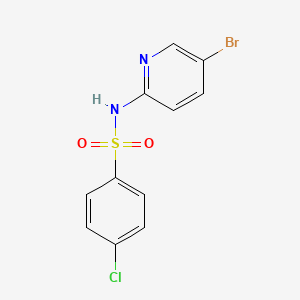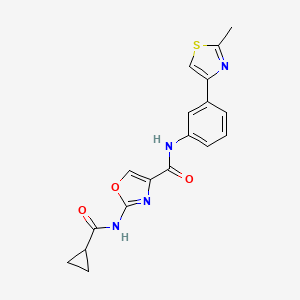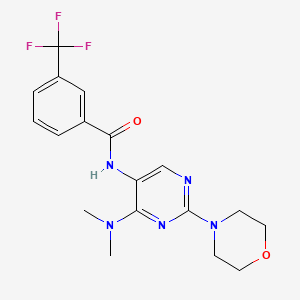
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the inhibition of various enzymes such as HDACs, topoisomerase II, and PDEs. HDACs are enzymes involved in the regulation of gene expression by removing acetyl groups from histones. Inhibition of HDACs leads to the accumulation of acetylated histones which results in the activation of tumor suppressor genes and the inhibition of oncogenes. Topoisomerase II is an enzyme involved in DNA replication. Inhibition of topoisomerase II leads to the accumulation of DNA breaks which results in the inhibition of tumor cell growth. PDEs are enzymes involved in the regulation of cAMP and cGMP levels. Inhibition of PDEs leads to the accumulation of cAMP and cGMP which results in the inhibition of inflammatory responses.
Biochemical and physiological effects:
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit cytotoxic effects on various cancer cell lines such as A549, MCF-7, and HCT116. It has also been reported to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, it has been reported to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels which are essential for tumor growth.
Advantages and Limitations for Lab Experiments
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits a high level of selectivity towards various enzymes which makes it an attractive candidate for drug development. However, it has several limitations for lab experiments. It is relatively unstable and requires special handling and storage conditions. It also exhibits low solubility in water which makes it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One possible direction is the development of novel derivatives with improved selectivity and potency towards various enzymes. Another possible direction is the investigation of its potential applications in other fields such as neurobiology and immunology. Furthermore, the development of new synthetic methods for the preparation of 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride and its derivatives could also be a future direction of research.
Synthesis Methods
The synthesis of 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves several steps. The first step involves the reaction of 2-chloro-3-formylquinoline with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base to form 7-chloro-8-fluoro-3,4-dihydro-2H-isoquinoline-1-carbaldehyde. The second step involves the reaction of the previously obtained compound with sulfonyl chloride in the presence of a base to form 7-chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride. Finally, the sulfonyl chloride is treated with potassium fluoride to obtain 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride.
Scientific Research Applications
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the activity of histone deacetylases (HDACs) which are enzymes involved in the regulation of gene expression. It has also been reported to exhibit antitumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Furthermore, it has been reported to exhibit anti-inflammatory activity by inhibiting the activity of phosphodiesterases (PDEs) which are enzymes involved in the regulation of cAMP and cGMP levels.
properties
IUPAC Name |
7-chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2S/c10-8-2-1-6-3-4-13(16(12,14)15)5-7(6)9(8)11/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMWWCQCSLPLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2F)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)
![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)

![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2544325.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)

![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)



![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)